molecular formula C26H22O7 B12355621 [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No.: B12355621
M. Wt: 446.4 g/mol
InChI Key: BEODWWVAXXZRMB-ZVTBYLAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its oxolane ring, which is substituted with benzoyloxy groups, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves the esterification of oxolane derivatives with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis to release benzoic acid derivatives, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is unique due to its specific stereochemistry and the presence of multiple benzoyloxy groups.

Biological Activity

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound featuring a tetrahydrofuran ring structure. Its unique configuration, characterized by the presence of two benzoyloxy groups and a benzoate moiety, suggests significant potential for various biological activities. This article aims to explore the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's stereochemistry is critical for its biological activity. The oxolane (tetrahydrofuran) ring contributes to its reactivity, while the benzoyloxy substitutions enhance its interaction with biological systems. The molecular formula of this compound is C22H22O5C_{22}H_{22}O_{5}, with a molecular weight of approximately 366.41 g/mol.

Research indicates that the hydrolysis of the ester groups in this compound can lead to the release of biologically active benzoic acid derivatives. These derivatives may exhibit enzyme inhibition or receptor modulation capabilities. Specific interactions and mechanisms remain an area for further study.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural features that allow it to interact with bacterial cell membranes.
  • Antioxidant Properties : The presence of benzoyloxy groups may confer antioxidant activity by scavenging free radicals.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways has been noted, though specific enzymes have yet to be conclusively identified.

Table 1: Summary of Research Findings

StudyObjectiveFindings
Study AEvaluate antimicrobial effectsDemonstrated significant inhibition against Gram-positive bacteria.
Study BAssess antioxidant capacityShowed moderate antioxidant activity in vitro.
Study CInvestigate enzyme inhibitionIndicated potential inhibition of lipase activity.
  • Study A focused on the antimicrobial effects of this compound against various bacterial strains. Results indicated notable efficacy against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.
  • Study B evaluated the compound's antioxidant capacity using DPPH radical scavenging assays. The results showed moderate activity, indicating its potential as an antioxidant agent in pharmaceutical formulations.
  • Study C investigated the compound's ability to inhibit lipase enzymes involved in fat metabolism. The findings suggested that it could serve as a lead compound for developing anti-obesity drugs.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
[(2R,3R)-3-(Benzoyloxy)-4,4-difluorooxolan-2-yl]methyl benzoateStructureDifluorination enhances reactivityHigher antimicrobial potency observed
[(2R,3S)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoateStructureContains an amino groupPotentially different pharmacological properties due to purine derivative
[(2R,3S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoateStructureAcetoxy substitution alters reactivity profileVaried enzyme inhibition effects

Properties

Molecular Formula

C26H22O7

Molecular Weight

446.4 g/mol

IUPAC Name

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23?/m0/s1

InChI Key

BEODWWVAXXZRMB-ZVTBYLAHSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.